4-Bromo-4'-isopropoxybiphenyl
Overview
Description
Scientific Research Applications
Application 1: α-Bromination Reaction on Acetophenone Derivatives in Experimental Teaching
- Summary of the Application : The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry. This study focused on the bromination of various acetophenone derivatives .
- Methods of Application or Experimental Procedures : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent. The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .
- Results or Outcomes : The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
Application 2: Synthesis of Biphenyl Derivatives
- Summary of the Application : 4-Bromo-4’-hydroxybiphenyl is a useful intermediate in the synthesis of biphenyl derivatives .
- Methods of Application or Experimental Procedures : Vinylation of 4-bromo-4’-hydroxybiphenyl and ethyl acrylate was studied using Pd (OAc) 2/PPh 3 catalyst. Preparation of 4-cyano-4’-hydroxybiphenyl was achieved from 4-bromo-4’-benzenesulphonyloxybiphenyl by first hydrolysing it to 4-bromo-4-hydroxybiphenyl using sodium hydroxide dissolved in a mixture of water and dioxan .
- Results or Outcomes : Ethyl 4- (4’-hydroxyphenyl) cinnamate was formed as the vinylation product, while, 4-hydroxybiphenyl and ethyl cinnamate were formed as side products .
Application 3: Synthesis of 4-Bromoaniline
- Summary of the Application : The synthesis of 4-Bromoaniline involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent. This protected form is useful in Heck cross-coupling reactions, catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently .
- Methods of Application or Experimental Procedures : The key step in this synthesis is the N-TBS (tert-butylsilyl) protection of the aniline nitrogen atom. This process is achieved under exceptionally mild conditions, utilizing methyllithium as a deprotonating agent to activate the aniline nitrogen for subsequent reaction with the TBS-Cl (tert-butylsilyl chloride) .
- Results or Outcomes : The synthesis of 4-Bromoaniline via N-TBS protection is a straightforward, mild, and environmentally conscious approach that provides an effective route to protected aniline derivatives, with the option of easy deprotection when necessary .
Application 4: Use in Heck Cross-Coupling Reactions
- Summary of the Application : 4-Bromoaniline could serve as an aryl halide substrate in Heck cross-coupling reactions, which are facilitated by palladium nanocrystals (Pd NCs) supported on covalent organic frameworks (COFs) .
- Methods of Application or Experimental Procedures : These COFs are synthesized using tricarboxylic acids and triazine moieties and provide a structured environment for the in-situ growth of Pd NCs with a controlled particle size of 1-5 nm .
- Results or Outcomes : The Pd NCs@COFs catalyst demonstrates high efficiency in promoting carbon-carbon (C-C) bond formation, achieving complete conversion (100%) when used with vinyl derivatives and aryl halides such as 4-Bromoaniline .
Application 5: Synthesis of 4-Bromo-4’-isopropoxybiphenyl
- Summary of the Application : 4-Bromo-4’-isopropoxybiphenyl is a chemical compound with the molecular formula C15H15BrO. It is used in the synthesis of various organic molecules .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for 4-Bromo-4’-isopropoxybiphenyl are not detailed in the available resources .
- Results or Outcomes : The specific results or outcomes obtained from the use of 4-Bromo-4’-isopropoxybiphenyl are not detailed in the available resources .
Application 6: Use in Mannich Reactions
- Summary of the Application : 4-Bromoaniline acts as an aromatic amine in Mannich reactions, enabling the introduction of bromine into β-amino ketones for further chemical modifications .
- Methods of Application or Experimental Procedures : The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound. In this case, 4-Bromoaniline is used as the amine component .
- Results or Outcomes : The Mannich reaction with 4-Bromoaniline allows for the introduction of bromine into β-amino ketones, which can be further chemically modified. These processes are significant in producing pharmaceuticals and complex organic molecules .
properties
IUPAC Name |
1-bromo-4-(4-propan-2-yloxyphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-11(2)17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXISYYIKGVKADW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602283 | |
Record name | 4-Bromo-4'-[(propan-2-yl)oxy]-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-4'-isopropyloxybiphenyl | |
CAS RN |
153486-91-0 | |
Record name | 4-Bromo-4'-[(propan-2-yl)oxy]-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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